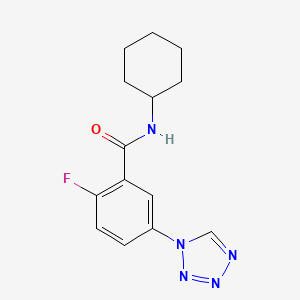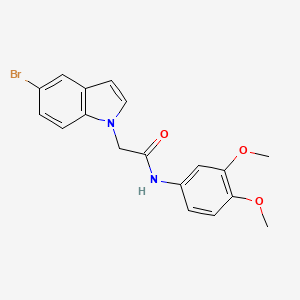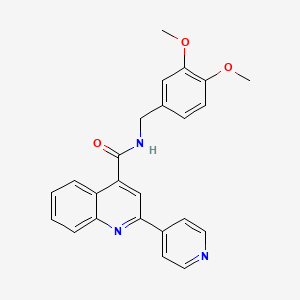
N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide: is a compound that belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry. The presence of the tetrazole ring in its structure makes it particularly interesting due to the unique chemical properties and biological activities associated with tetrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with a nitrile under mild conditions.
Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also crucial to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.
Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups into the benzamide ring .
Scientific Research Applications
N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to the biological activities associated with tetrazole derivatives.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1H-tetrazol-5-yl)benzamide: Shares the tetrazole and benzamide structure but lacks the cyclohexyl and fluoro substituents.
2,3-dimethoxybenzamide: Another benzamide derivative with different substituents, used in antioxidant and antibacterial studies.
Uniqueness
N-cyclohexyl-2-fluoro-5-(1H-tetrazol-1-yl)benzamide is unique due to the combination of the cyclohexyl group, fluorine atom, and tetrazole ring, which confer specific chemical properties and biological activities not found in other similar compounds .
Properties
Molecular Formula |
C14H16FN5O |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
N-cyclohexyl-2-fluoro-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H16FN5O/c15-13-7-6-11(20-9-16-18-19-20)8-12(13)14(21)17-10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,21) |
InChI Key |
CTEZVGURAGQCDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11156549.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11156550.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone](/img/structure/B11156557.png)
![ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11156563.png)

![ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11156571.png)
![1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11156582.png)
![3-[(3-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11156589.png)
![[4-chloro-2-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B11156594.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11156595.png)
![1-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B11156599.png)
![methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11156610.png)


